molecular formula C9H11BrO B8754221 1-(Bromomethyl)-4-(methoxymethyl)benzene

1-(Bromomethyl)-4-(methoxymethyl)benzene

Cat. No.: B8754221
M. Wt: 215.09 g/mol
InChI Key: CPGGWEMHYNBPPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Bromomethyl)-4-(methoxymethyl)benzene is a benzyl bromide derivative characterized by a bromomethyl (–CH₂Br) substituent and a methoxymethyl (–CH₂OCH₃) group at the para positions of the benzene ring. This compound serves as a versatile intermediate in organic synthesis, particularly in nucleophilic substitution reactions, where the bromine atom acts as a leaving group. Its methoxymethyl substituent provides electron-donating effects via the oxygen atom, influencing both reactivity and stability in synthetic pathways . The compound is commercially available in varying quantities for research and industrial applications, highlighting its utility in pharmaceuticals, agrochemicals, and materials science .

Properties

Molecular Formula

C9H11BrO

Molecular Weight

215.09 g/mol

IUPAC Name

1-(bromomethyl)-4-(methoxymethyl)benzene

InChI

InChI=1S/C9H11BrO/c1-11-7-9-4-2-8(6-10)3-5-9/h2-5H,6-7H2,1H3

InChI Key

CPGGWEMHYNBPPD-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC=C(C=C1)CBr

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Substituent Comparison and Reactivity

Compound Name Substituents Electronic Effects Key Reactivity Notes
1-(Bromomethyl)-4-(methoxymethyl)benzene –CH₂Br, –CH₂OCH₃ (para) Electron-donating (–OCH₃) Moderate reactivity in SN2 reactions due to methoxymethyl group stabilizing intermediates .
1-Bromo-4-(bromomethyl)-2-methoxybenzene –Br, –CH₂Br, –OCH₃ (meta) Electron-donating (–OCH₃) Enhanced electrophilicity due to dual bromine atoms; higher risk of cross-reactivity .
1-(Bromomethyl)-4-(methylsulfonyl)benzene –CH₂Br, –SO₂CH₃ (para) Electron-withdrawing (–SO₂CH₃) Accelerated SN2 reactivity due to electron-deficient aryl ring .
1-(Bromomethyl)-2,3,5,6-tetrafluoro-4-(methoxymethyl)benzene –CH₂Br, –CH₂OCH₃, –F (ortho/meta) Strong electron-withdrawing (–F) Fluorine atoms increase electrophilicity and thermal stability; applications in fluorinated materials .
1-(Bromomethyl)-4-phenoxybenzene –CH₂Br, –OPh (para) Moderate electron-withdrawing (–OPh) Bulky phenoxy group slows reaction kinetics but enhances selectivity in coupling reactions .

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